(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide
Description
Properties
IUPAC Name |
N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQLICKVSCQOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C(=N/NC2=NC(=CC=C2)F)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide, a compound featuring a pyridine core with fluorine and sulfur substituents, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.31 g/mol. Its structure includes a 6-fluoropyridine moiety and a pyridin-2-ylsulfanyl group, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In particular, compounds targeting CDK9 have been noted for their potential in cancer therapy .
- Antimicrobial Properties : The presence of the pyridine ring is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area .
- Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory effects on various protein kinases, which play vital roles in cellular signaling pathways .
Case Study 1: CDK Inhibition
A study on pyridine derivatives revealed that certain compounds effectively inhibit CDK9, leading to reduced cell proliferation in cancer cell lines. The specific binding affinity and mechanism of action were characterized using biochemical assays .
Case Study 2: Antimicrobial Testing
In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK9 | |
| Antimicrobial | Effective against Gram-positive/negative | |
| Protein Kinase Inhibition | Reduced activity in signaling pathways |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.31 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
Comparison with Similar Compounds
Research Limitations and Cautions
- Retracted Study Note: The withdrawn paper on N′-hydroxy-2-(hydroxyimino)ethanimidamide () highlights the need to verify primary sources.
- Data Gaps : Pharmacokinetic and toxicity profiles for the target compound remain unaddressed in the provided evidence. Further studies are required to validate its biological activity.
Q & A
Q. What are the optimal synthetic routes for (Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to introduce the pyridinylsulfanyl group. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C can facilitate coupling between pyridine-2-thiol derivatives and halogenated precursors (e.g., 6-fluoropyridin-2-amine). The Z-configuration is controlled by steric and electronic factors during imine formation, requiring precise stoichiometric ratios and anhydrous conditions .
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks for the fluoropyridine (δ ~8.1–8.3 ppm for aromatic protons) and pyridinylsulfanyl groups (δ ~7.2–7.6 ppm).
- IR Spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and N-H stretches (3300–3100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₃H₁₁FN₄S) with exact mass matching (±2 ppm). Comparative data from structurally analogous compounds, such as (S)-2-(pyridin-2-ylsulfanyl)propionic acid, can aid interpretation .
Q. What are the solubility and stability considerations for this compound?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies under varying pH (4–9) and temperature (4–25°C) suggest degradation via hydrolysis of the imine bond under acidic conditions. Storage at –20°C in inert atmospheres is recommended, following protocols for related ethanimidamide derivatives .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural determination?
Use the SHELX suite (SHELXL/SHELXD) for high-resolution refinement, particularly for resolving Z/E isomerism and hydrogen-bonding networks. Validate against alternative software (e.g., Olex2) and cross-check with spectroscopic data. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine overlapping domains . Contradictions in unit cell parameters may arise from polymorphism, necessitating differential scanning calorimetry (DSC) to identify phase transitions .
Q. What computational strategies analyze substituent electronic effects on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the fluorine atom on the pyridine ring and the electron-donating sulfur group. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) studies quantify hyperconjugation between the imine and pyridinylsulfanyl moieties. Compare results with experimental kinetic data from analogous compounds, such as N′-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide .
Q. How should discrepancies in reported biological activity data be addressed?
Reproducibility issues may arise from stereochemical impurities or solvent effects. Validate purity via HPLC (≥98%) and circular dichroism (CD) for chiral centers. Re-evaluate bioassays under standardized conditions (e.g., PBS buffer, 37°C). Cross-reference with retracted studies on ethanimidamide derivatives, which highlight the importance of rigorous stereochemical validation .
Q. What mechanistic insights exist for palladium-catalyzed functionalization of this compound?
Palladacycle intermediates form via oxidative addition of C–S bonds to Pd(0), followed by transmetallation with organozinc or boronic acid reagents. Kinetic studies (e.g., Eyring plots) reveal a rate-determining step involving reductive elimination. In situ XAS (X-ray absorption spectroscopy) can track Pd oxidation states during catalysis. Competing pathways, such as β-hydride elimination, are suppressed using bulky ligands (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
